1,1,-Di(phthalazine-yl)amine

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Select this exact 1,1,-Di(phthalazine-yl)amine (CAS 103429-70-5) lot to ensure pharmacopeial method compliance. It is a well‑characterized Hydralazine degradation product with a unique dual‑phthalazine architecture not easily substituted. This high‑purity standard works in validated HPLC methods (Rs=23.4) for ANDA submissions, QC batch release, and chemiluminescent assay development with known radical‑scavenger quenching profiles.

Molecular Formula C16H11N5
Molecular Weight 273.29 g/mol
CAS No. 103429-70-5
Cat. No. B018849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,-Di(phthalazine-yl)amine
CAS103429-70-5
SynonymsN-1-Phthalazinyl-1-phthalazinamine
Molecular FormulaC16H11N5
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN=C2NC3=NN=CC4=CC=CC=C43
InChIInChI=1S/C16H11N5/c1-3-7-13-11(5-1)9-17-20-15(13)19-16-14-8-4-2-6-12(14)10-18-21-16/h1-10H,(H,19,20,21)
InChIKeyRTPSCFGUJOWKJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Di(phthalazine-yl)amine (CAS 103429-70-5): Procurement-Grade Reference Standard and Chemiluminescent Reagent Overview


1,1-Di(phthalazine-yl)amine (CAS 103429-70-5), also known as N-phthalazin-1-ylphthalazin-1-amine, is a member of the phthalazine family with the molecular formula C₁₆H₁₁N₅ and a molecular weight of 273.29 g/mol . It is primarily recognized as a well-characterized degradation product of the antihypertensive drug hydralazine and is frequently employed as a high-purity reference standard for pharmaceutical analysis [1]. The compound has a reported melting point of 219–222 °C and is soluble in chlorinated solvents like chloroform and dichloromethane, as well as ethyl acetate and methanol . Its structure, featuring two phthalazine moieties linked by a central amine, confers chemical properties distinct from simpler analogs, which are relevant in both analytical and chemiluminescence applications [2].

Why 1,1-Di(phthalazine-yl)amine Cannot Be Casually Replaced by Other Phthalazine Derivatives


Simple substitution of 1,1-di(phthalazine-yl)amine with other phthalazine derivatives is not scientifically sound due to its unique dual-ring architecture and its specific role in pharmaceutical impurity profiling. Unlike simpler mono-phthalazine compounds or other hydralazine-related impurities, this specific dimer is a known and often regulated degradation product [1]. In chemiluminescence, while its class of cyclic hydrazides are known to react with oxidants to produce light [2], the structural differences—specifically the lack of the 5-amino group found in luminol—result in a distinct reactivity profile. For instance, the chemiluminescence of phthalic hydrazide (a core structural motif) can be quenched by hydroxyl radical scavengers in a way that luminol's cannot [3], highlighting how seemingly minor structural changes lead to major mechanistic and performance differences. This underscores the necessity of using the exact, fully characterized compound for reliable analytical method validation, impurity tracking, and specialized assay development where its specific chemiluminescent signature is required.

Quantitative Evidence Guide for 1,1-Di(phthalazine-yl)amine (CAS 103429-70-5) Procurement and Selection


Critical Resolution in HPLC Impurity Profiling of Hydralazine API

In the analysis of hydralazine hydrochloride, 1,1-di(phthalazine-yl)amine (often designated as a specific impurity) achieves a baseline resolution of 23.4 from the main hydralazine peak under validated HPLC conditions [1]. This high resolution, which is required to be greater than 3.0 for accurate quantification, demonstrates its distinct chromatographic behavior and facilitates its reliable separation and quantification in the presence of the parent drug and other related substances [1].

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Mechanistic Distinction in Chemiluminescence Quenching vs. Luminol

While a direct head-to-head quantitative comparison of 1,1-di(phthalazine-yl)amine with luminol is not available, class-level inference from studies on the core structural motif, phthalic hydrazide, reveals a key functional difference. Under identical conditions, both luminol and phthalic hydrazide react with hydroxyl radicals (generated by water radiolysis) to emit intense chemiluminescence [1]. However, critically, the chemiluminescence signal from phthalic hydrazide can be quantitatively quenched by the addition of hydroxyl radical scavengers like carbohydrates, whereas the signal from luminol cannot [1].

Chemiluminescence Free Radical Chemistry Analytical Biochemistry

Defined Regulatory Role as a Hydralazine Impurity Standard

1,1-Di(phthalazine-yl)amine is explicitly identified and synthesized as a specific degradation product formed in aqueous solutions of hydralazine hydrochloride, particularly in the presence of other drugs like cimetidine [1]. This identification establishes it as a known, structurally unique chemical entity, differentiating it from other process-related impurities or simple analogs [1]. Its role is cemented by its use as a fully characterized reference standard for traceability against pharmacopeial standards (e.g., USP or EP), intended for analytical method development and validation for Abbreviated New Drug Applications (ANDAs) [2].

Regulatory Science Pharmaceutical Impurities Reference Standards

Optimal Application Scenarios for Procuring 1,1-Di(phthalazine-yl)amine


Pharmaceutical Quality Control and Method Validation for Hydralazine Products

This compound is the definitive standard for developing and validating HPLC methods intended to monitor the specific impurity/degradation product profile of hydralazine hydrochloride APIs and finished dosage forms. Its proven, high-resolution separation from the parent drug (Rs = 23.4) ensures accurate quantification, which is a critical requirement for regulatory submissions such as ANDAs and for routine quality control batch release testing [1]. The compound's use ensures traceability against pharmacopeial standards, a core tenet of GMP compliance [2].

Development of Specialized Chemiluminescence Assays with Unique Selectivity Profiles

Research groups seeking to develop novel chemiluminescence-based assays that require a different selectivity profile than standard luminol-based systems should consider this compound. The class-level evidence suggests its chemiluminescence is susceptible to quenching by radical scavengers, unlike luminol [3]. This property can be exploited to design assays for detecting specific reactive oxygen species or for measuring antioxidant capacity in complex biological matrices where luminol's non-quenchable signal would be confounded.

Synthesis of Complex Phthalazine Derivatives for Material Science or Medicinal Chemistry

As a pre-formed, stable dimeric phthalazine building block, 1,1-di(phthalazine-yl)amine offers a more direct and efficient synthetic route to higher-order phthalazine architectures compared to stepwise construction from simpler monomers . Its utility as a building block for novel derivatives with potential applications in materials science or as biological screening candidates is recognized by major chemical suppliers . This makes it a valuable procurement choice for synthetic chemistry labs aiming to accelerate their exploration of phthalazine-based chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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